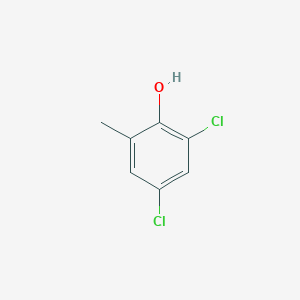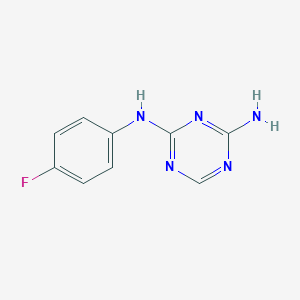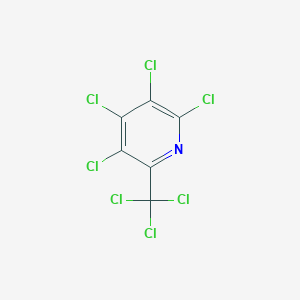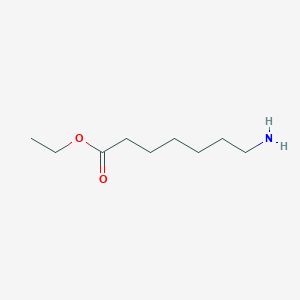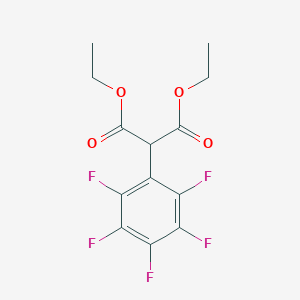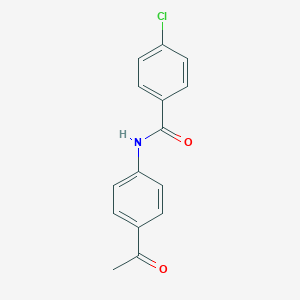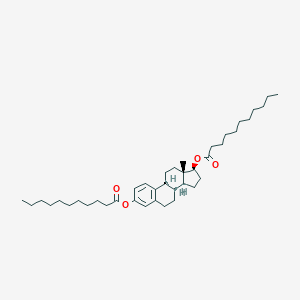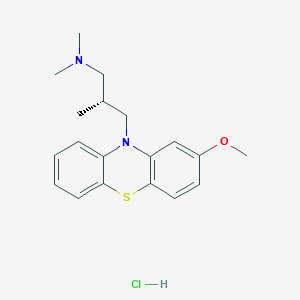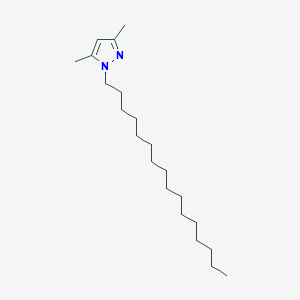
3,5-Dimethyl-1-hexadecylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1-hexadecylpyrazole, also known as DMHP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DMHP belongs to the class of pyrazoles, which are organic compounds that contain a five-membered ring with two adjacent nitrogen atoms. In
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-1-hexadecylpyrazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3,5-Dimethyl-1-hexadecylpyrazole has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. This activation leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is implicated in the growth and proliferation of cancer cells. 3,5-Dimethyl-1-hexadecylpyrazole has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
3,5-Dimethyl-1-hexadecylpyrazole has been found to have various biochemical and physiological effects in cells and organisms. Studies have shown that 3,5-Dimethyl-1-hexadecylpyrazole can induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that play a key role in programmed cell death. 3,5-Dimethyl-1-hexadecylpyrazole has also been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative stress. In addition, 3,5-Dimethyl-1-hexadecylpyrazole has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,5-Dimethyl-1-hexadecylpyrazole in lab experiments is its relatively low toxicity compared to other compounds that have similar therapeutic properties. 3,5-Dimethyl-1-hexadecylpyrazole has been found to have low acute toxicity in animal studies, making it a safer alternative for use in research. However, one of the limitations of using 3,5-Dimethyl-1-hexadecylpyrazole is its limited solubility in water, which can make it difficult to administer in certain experimental settings. In addition, 3,5-Dimethyl-1-hexadecylpyrazole has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for the research of 3,5-Dimethyl-1-hexadecylpyrazole. One area of interest is the development of novel formulations of 3,5-Dimethyl-1-hexadecylpyrazole that can improve its solubility and bioavailability. This could lead to the development of more effective therapies for cancer and other diseases. Another area of interest is the investigation of the potential synergistic effects of 3,5-Dimethyl-1-hexadecylpyrazole in combination with other compounds. Finally, further studies are needed to evaluate the safety and efficacy of 3,5-Dimethyl-1-hexadecylpyrazole in human clinical trials, which could pave the way for its use as a therapeutic agent in the future.
Conclusion
In conclusion, 3,5-Dimethyl-1-hexadecylpyrazole is a synthetic compound that has shown promising therapeutic properties in scientific research studies. Its ability to inhibit the growth of cancer cells and its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. While there are still limitations to its use in lab experiments and its safety and efficacy in humans are not yet fully understood, the future directions for research on 3,5-Dimethyl-1-hexadecylpyrazole are promising and could lead to the development of novel therapies for a variety of diseases.
Méthodes De Synthèse
3,5-Dimethyl-1-hexadecylpyrazole can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 1-hexadecanol with ethyl diazoacetate to form the corresponding ester. The ester is then hydrolyzed to produce the carboxylic acid, which is further reacted with hydrazine hydrate in the presence of acetic acid to yield 3,5-Dimethyl-1-hexadecylpyrazole. The final product is obtained through purification and isolation techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
3,5-Dimethyl-1-hexadecylpyrazole has been investigated for its potential therapeutic properties in various scientific research studies. One of the most promising applications of 3,5-Dimethyl-1-hexadecylpyrazole is its ability to inhibit the growth of cancer cells. Studies have shown that 3,5-Dimethyl-1-hexadecylpyrazole can induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways. 3,5-Dimethyl-1-hexadecylpyrazole has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
1164-04-1 |
|---|---|
Nom du produit |
3,5-Dimethyl-1-hexadecylpyrazole |
Formule moléculaire |
C21H40N2 |
Poids moléculaire |
320.6 g/mol |
Nom IUPAC |
1-hexadecyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C21H40N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-21(3)19-20(2)22-23/h19H,4-18H2,1-3H3 |
Clé InChI |
CXLQVJKUUGHVAQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN1C(=CC(=N1)C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCN1C(=CC(=N1)C)C |
Synonymes |
1-Hexadecyl-3,5-dimethyl-1H-pyrazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





